BAY36-7620 - 232605-26-4

BAY36-7620

Catalog Number: EVT-260987
CAS Number: 232605-26-4
Molecular Formula: C19H18O2
Molecular Weight: 278.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BAY36-7620 is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1) subtype. [, ] It exhibits inverse agonist activity, meaning it can suppress the basal activity of constitutively active mGluR1a receptors. [, ] BAY36-7620 is widely employed in scientific research as a pharmacological tool to investigate the physiological and pathological roles of mGluR1 in various biological systems, including the central nervous system and cancer cells. [, , ]

Compound Description: (3H)R214127 is a potent and selective radioligand for the mGlu1 receptor. [] It demonstrates high affinity binding to rat mGlu1a receptors, similar to BAY36-7620. [] Binding studies reveal that (3H)R214127, NPS 2390, BAY 36-7620, and CPCCOEt likely bind to the same site or mutually exclusive sites on the mGlu1 receptor. []

Relevance: Like BAY36-7620, (3H)R214127 acts as a non-competitive antagonist of the mGlu1 receptor. [] Unlike competitive ligands like glutamate and quisqualate, it does not bind to the glutamate-binding pocket. [] The structural similarities between (3H)R214127 and BAY36-7620 suggest they may share a similar binding mechanism and target the transmembrane region of the mGlu1 receptor. []

2-Quinoxaline-carboxamide-N-adamantan-1-yl (NPS 2390)

Compound Description: NPS 2390 is a potent non-competitive mGlu1 receptor antagonist. [] It completely blocks the binding of (3H)R214127 to rat mGlu1a receptors. []

Relevance: NPS 2390 and BAY36-7620 are both potent and selective non-competitive antagonists of the mGlu1 receptor. [, ] Their ability to block (3H)R214127 binding suggests they may share a common binding site on the receptor, potentially within the transmembrane domain. []

(3aS,6aS)-6a-Naphtalan-2-ylmethyl-5-methyliden-hexahydro-cyclopenta[c]furan-1-on (BAY 36-7620)

Compound Description: BAY36-7620 is a potent and selective non-competitive antagonist with inverse agonist activity at mGlu1 receptors. [] It inhibits both agonist-induced and constitutive activity of the mGlu1a receptor. [] Studies suggest BAY36-7620 exerts its effects by binding to the transmembrane region of the mGlu1 receptor, specifically within transmembrane helices 4 to 7. []

2-Methyl-6-(phenylethynyl)pyridine hydrochloride (MPEP)

Compound Description: MPEP is a selective negative allosteric modulator (NAM) of the mGlu5 receptor. [] It effectively inhibits mGlu5 receptor signaling in various neuronal populations. []

Relevance: While structurally distinct from BAY36-7620, MPEP provides insights into the functional interplay between mGlu1 and mGlu5 receptors. [] Studies using MPEP in conjunction with BAY36-7620 reveal a cooperative signaling mechanism between these receptor subtypes. [] The ability of MPEP to modulate mGlu5 activity and subsequently impact mGlu1 signaling highlights the complex interplay between these receptors and their potential as therapeutic targets.

Riluzole

Compound Description: Riluzole is an FDA-approved drug for amyotrophic lateral sclerosis, believed to inhibit glutamate release. [, , , , ] It demonstrates anti-cancer properties in various cancer models, including breast cancer and melanoma. [, , , , ] Riluzole exhibits a broader mechanism of action compared to BAY36-7620, affecting cell cycle progression, DNA damage response, and cellular metabolism. [, ]

Relevance: Riluzole, although not structurally related to BAY36-7620, is investigated alongside BAY36-7620 in several studies exploring the role of glutamate signaling in cancer. [, , , , ] While both compounds demonstrate anti-cancer effects, riluzole exhibits broader activity, suggesting potential off-target effects or involvement in multiple signaling pathways. [, ] The comparison between riluzole and BAY36-7620 helps dissect the specific contributions of mGlu1 receptor antagonism from other mechanisms in mediating anti-cancer effects.

LY367385

Compound Description: LY367385 is an mGlu1 receptor antagonist, exhibiting inverse agonist activity at mGlu1a receptors. [, ] It inhibits both constitutive and agonist-induced mGlu1 receptor signaling. [] LY367385, similar to BAY36-7620, can suppress the constitutive internalization of the mGlu1a receptor. []

Relevance: LY367385 shares a similar pharmacological profile with BAY36-7620, acting as an inverse agonist at the mGlu1a receptor. [, ] Both compounds demonstrate the ability to inhibit constitutive receptor activity and internalization, suggesting a shared mechanism of action. [] The structural similarities between LY367385 and BAY36-7620 provide further support for their similar binding mode and target site on the mGlu1 receptor.

L-Quisqualic acid

Compound Description: L-Quisqualic acid is an agonist of mGlu1 receptors. [] It activates mGlu1 receptors, leading to downstream signaling events. []

Relevance: L-Quisqualic acid serves as a pharmacological tool to counteract the inhibitory effects of mGlu1 antagonists like BAY36-7620. [] By activating mGlu1 receptors, L-Quisqualic acid can reverse the anti-cancer effects mediated by mGlu1 receptor blockade. []

LY354740

Compound Description: LY354740 is a potent agonist of mGlu2/3 receptors. [] It activates these receptors, leading to downstream signaling events and potential neuroprotective effects. []

Relevance: Although not directly interacting with mGlu1 receptors, LY354740 provides insights into the broader context of mGlu receptor pharmacology and potential therapeutic applications. [] Its neuroprotective effects highlight the diverse roles of mGlu receptors in CNS disorders and potential therapeutic avenues. []

Classification

BAY 36-7620 falls under the category of pharmacological agents specifically targeting metabotropic glutamate receptors. It is classified as a non-competitive antagonist and an inverse agonist for mGluR1, which means it inhibits receptor activity even in the absence of an agonist . The compound has been studied primarily in the context of neuroscience, where it influences synaptic plasticity and cognitive functions.

Synthesis Analysis

The synthesis of BAY 36-7620 involves several key steps that utilize organic chemistry techniques. Although specific synthetic pathways are not detailed in the available literature, it typically includes:

  1. Starting Materials: The synthesis begins with appropriate precursors that contain the necessary functional groups for forming the cyclopentane structure.
  2. Cyclization: A crucial step likely involves cyclization reactions to form the hexahydro-cyclopental structure.
  3. Functionalization: Subsequent reactions introduce the naphthylmethyl group, essential for the compound's biological activity.
  4. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity (>98%) .

Technical parameters like reaction temperatures, solvents, and catalysts are critical but not explicitly provided in the literature reviewed.

Molecular Structure Analysis

The molecular structure of BAY 36-7620 can be described as follows:

  • Core Structure: It features a cyclopentane ring fused with a naphthalene moiety.
  • Functional Groups: The molecule includes a methylidene group and a ketone functional group.

The structural formula can be represented as:

BAY 36 7620= 3aS 6aS 6a Naphthalen 2 ylmethyl 5 methyliden hexahydro cyclopental c furan 1 on \text{BAY 36 7620}=\text{ 3aS 6aS 6a Naphthalen 2 ylmethyl 5 methyliden hexahydro cyclopental c furan 1 on }

This structure is significant because it allows BAY 36-7620 to interact selectively with mGluR1, influencing its binding affinity and biological activity .

Chemical Reactions Analysis

BAY 36-7620 participates in several chemical reactions primarily associated with its antagonistic action on mGluR1. Key reactions include:

  1. Binding Interactions: BAY 36-7620 binds to mGluR1 without displacing glutamate, indicating a non-competitive mechanism .
  2. Inhibition of Inositol Phosphate Production: It significantly reduces inositol phosphate production upon receptor stimulation, demonstrating its antagonistic effects on signal transduction pathways .
  3. Concentration Dependence: The inhibitory effect is concentration-dependent, with an IC50 value reported at approximately 0.16 μM against glutamate-induced activation .
Mechanism of Action

The mechanism of action for BAY 36-7620 involves its interaction with mGluR1:

  1. Non-Competitive Antagonism: It inhibits receptor activation by binding to an allosteric site on mGluR1, decreasing the receptor's response to glutamate without competing for the binding site .
  2. Inverse Agonism: By stabilizing the inactive state of mGluR1, BAY 36-7620 reduces constitutive activity, which is crucial for modulating synaptic transmission and plasticity .
  3. Impact on Signaling Pathways: This modulation affects downstream signaling pathways such as phospholipase C activation and inositol phosphate signaling, which are vital for neuronal communication and plasticity .
Physical and Chemical Properties Analysis

BAY 36-7620 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like DMSO but has limited solubility in water.
  • Stability: Stable under standard laboratory conditions but should be protected from light and moisture to maintain integrity.

Key data points include:

These properties are essential for understanding its behavior in biological systems and potential applications.

Applications

BAY 36-7620 has several scientific applications primarily within neuroscience research:

  1. Neuropharmacology Studies: It serves as a tool compound to study the role of mGluR1 in synaptic plasticity and cognitive functions such as learning and memory .
  2. Behavioral Research: Experiments have shown that BAY 36-7620 can impair acquisition tasks in animal models, suggesting its potential use in studying cognitive deficits associated with various neurological disorders .
  3. Therapeutic Potential: Due to its selective action on mGluR1, there is interest in exploring BAY 36-7620's potential therapeutic applications for conditions such as anxiety disorders or schizophrenia where glutamatergic signaling is disrupted .
Metabotropic Glutamate Receptor Pharmacology

mGlu1 Receptor Subtype Selectivity Mechanisms

BAY 36-7620 achieves high selectivity for the mGlu1 receptor subtype through specific interactions with structural elements unique to Group I mGlu receptors. Unlike orthosteric ligands that target the evolutionarily conserved glutamate-binding Venus Flytrap Domain (VFD), BAY 36-7620 binds within the transmembrane (TM) helices 4–7 of mGlu1—a region exhibiting greater sequence divergence among mGlu subtypes [2] [4]. Chimeric receptor studies demonstrate that replacing TM4–7 of mGlu1 with corresponding regions from mGlu2 or mGlu5 abolishes BAY 36-7620 binding, confirming these helices as critical determinants of selectivity [2] [9]. This topographical separation from the orthosteric site enables discrimination between mGlu1 (IC₅₀ = 0.16 µM) and closely related mGlu5 receptors (IC₅₀ > 10 µM) [1] [5].

Table 1: Structural Determinants of BAY 36-7620 Selectivity

Receptor DomainRole in SelectivityExperimental Evidence
Transmembrane Helices 4–7Primary binding siteChimeric receptors lose BAY 36-7620 sensitivity when these helices are swapped [2]
Extracellular Venus Flytrap (VFD)No direct bindingBAY 36-7620 does not displace [³H]quisqualate binding [2]
Cysteine-Rich Domain (CRD)Conformational relayDisulfide bridges (e.g., Cys140-Cys242) enable signal transmission but not direct binding [4]

Non-Competitive Antagonism and Inverse Agonist Activity

BAY 36-7620 acts as a non-competitive antagonist and inverse agonist at mGlu1 receptors, distinguishing it from orthosteric inhibitors. Functional assays reveal it reduces maximal glutamate responses without shifting EC₅₀ values—indicating non-competitive inhibition with an IC₅₀ of 0.16 µM [1] [5]. Crucially, it suppresses >60% of basal receptor activity (IC₅₀ = 0.38 µM) in mGlu1a-expressing systems, confirming inverse agonist properties [2] [7]. This dual functionality arises from stabilization of an inactive receptor conformation within the TM domain, thereby inhibiting both ligand-dependent and constitutive Gq/11 signaling [4] [8].

Table 2: Pharmacological Profile of BAY 36-7620

Activity TypeMechanismFunctional Consequence
Non-competitive antagonismBinds TM domain, reducing maximal glutamate efficacySuppresses agonist-induced IP₃ accumulation [1]
Inverse agonismStabilizes inactive TM conformationInhibits basal (agonist-independent) receptor activity [7]
Subtype selectivityPreferential affinity for mGlu1 TM helices>60-fold selectivity over mGlu5 [1] [5]

Allosteric Modulation of Transmembrane Domains

As a negative allosteric modulator (NAM), BAY 36-7620 binds a 7-transmembrane (7TM) pocket distinct from Group I/II/III orthosteric sites. This domain, situated within the heptahelical bundle, regulates receptor activation through two mechanisms:

  • Transduction Inhibition: Disrupts conformational coupling between the extracellular VFD and intracellular G protein interface, evidenced by preserved ligand binding but abolished signaling in CRD cysteine mutants [4].
  • Signaling Bias: Modulates specific downstream pathways; truncated mGlu1 receptors lacking VFDs retain sensitivity to allosteric agonists but not orthosteric ligands [8].

Mutagenesis identifies residues Leu₇₅₇ and Val₇₈₁ in TM6 as critical for BAY 36-7620 binding—sites distinct from those required for CPCCOEt (mGlu1 NAM) or MPEP (mGlu5 NAM) interaction [4] [8].

Table 3: Key Allosteric Sites in mGlu1 Receptors

Allosteric ModulatorBinding RegionKey Residues
BAY 36-7620TM helices 4–7Leu757, Val781 (TM6) [8]
CPCCOEtTM2/TM3 interfaceThr815, Ala818 [3]
MPEP (mGlu5)TM3/TM7Pro₆₅₄/Ser₆₅₈ [3]

Constitutive Receptor Activity Suppression Dynamics

mGlu1 receptors exhibit intrinsic agonist-independent activity due to spontaneous oscillation between inactive (R) and active (R*) states [4]. BAY 36-7620 preferentially stabilizes the R state, suppressing constitutive Gq-mediated signaling. In recombinant systems, it inhibits basal inositol phosphate accumulation by 60% (IC₅₀ = 0.38 µM) [7]. This inverse agonism has functional implications:

  • Neuroprotection: In subdural hematoma models, BAY 36-7620 (0.01–0.03 mg/kg i.v.) reduces neuronal damage by 40–50%, likely via dampening excessive mGlu1-driven excitability [7] [9].
  • Synaptic Plasticity: Modulates hippocampal LTP; at 1 µM it impairs weakly-induced LTP, while 10 µM enhances it—suggesting context-dependent effects on learning circuits [10].
  • Oncogenic Signaling: Inhibits mGlu1-driven Akt phosphorylation and VEGF secretion in A549 lung cancer cells, linking constitutive activity to tumor progression [9].

Table 4: Functional Effects of Constitutive Activity Suppression

Experimental ModelSuppressed PathwayObserved Outcome
HEK293-mGlu1a cellsBasal IP₁ accumulation60% inhibition [7]
Acute subdural hematoma (rat)Excitotoxic signaling40–50% neuroprotection [7]
A549 lung cancer xenograftsAkt phosphorylationReduced tumor growth [9]
Hippocampal slicesWeak theta-burst LTPImpaired synaptic potentiation [10]

Properties

CAS Number

232605-26-4

Product Name

BAY 36-7620

IUPAC Name

(3aS,6aS)-5-methylidene-3a-(naphthalen-2-ylmethyl)-1,4,6,6a-tetrahydrocyclopenta[c]furan-3-one

Molecular Formula

C19H18O2

Molecular Weight

278.3 g/mol

InChI

InChI=1S/C19H18O2/c1-13-8-17-12-21-18(20)19(17,10-13)11-14-6-7-15-4-2-3-5-16(15)9-14/h2-7,9,17H,1,8,10-12H2/t17-,19+/m1/s1

InChI Key

CVIRWLJKDBYYOG-MJGOQNOKSA-N

SMILES

C=C1CC2COC(=O)C2(C1)CC3=CC4=CC=CC=C4C=C3

Solubility

Soluble in DMSO, not in water

Synonyms

((3aS,6aS)-6a-naphtalen-2-ylmethyl-5-methyliden-hexahydro-cyclopental(c)furan-1-on)
BAY36-7620
BAY367620

Canonical SMILES

C=C1CC2COC(=O)C2(C1)CC3=CC4=CC=CC=C4C=C3

Isomeric SMILES

C=C1C[C@@H]2COC(=O)[C@@]2(C1)CC3=CC4=CC=CC=C4C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.